2-Chloro-1-(3,3-difluoropyrrolidin-1-yl)ethan-1-one
Description
2-Chloro-1-(3,3-difluoropyrrolidin-1-yl)ethan-1-one is a halogenated ketone featuring a 3,3-difluoropyrrolidine moiety. This compound is of interest in medicinal chemistry and materials science due to its unique electronic and steric properties, influenced by the fluorine atoms on the pyrrolidine ring.
Key spectroscopic data for structural analogs include:
Properties
IUPAC Name |
2-chloro-1-(3,3-difluoropyrrolidin-1-yl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8ClF2NO/c7-3-5(11)10-2-1-6(8,9)4-10/h1-4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFMNVIXTDGWELB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1(F)F)C(=O)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClF2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-(3,3-difluoropyrrolidin-1-yl)ethan-1-one typically involves the reaction of 2-chloroethanone with 3,3-difluoropyrrolidine under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, which are crucial for optimizing the production process .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1-(3,3-difluoropyrrolidin-1-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other nucleophiles, such as hydroxide, alkoxide, or amine groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH₃) are employed under basic conditions.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Various substituted ethanones depending on the nucleophile used.
Scientific Research Applications
2-Chloro-1-(3,3-difluoropyrrolidin-1-yl)ethan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Chloro-1-(3,3-difluoropyrrolidin-1-yl)ethan-1-one involves its interaction with specific molecular targets. The compound may act by inhibiting enzymes or binding to receptors, thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
2-Chloro-1-(3-(difluoromethoxy)phenyl)ethan-1-one (CAS 1214377-17-9)
- Structural Differences : Replaces the 3,3-difluoropyrrolidine with a difluoromethoxy-substituted phenyl ring.
- Electronic Effects : The difluoromethoxy group (–OCF2H) introduces strong electron-withdrawing effects, altering reactivity in nucleophilic substitutions compared to the pyrrolidine analog.
- Applications: Likely used as an intermediate in agrochemicals or pharmaceuticals, similar to other chloro-ethanones .
2-Chloro-1-(3-hydroxyazetidin-1-yl)ethan-1-one (CAS 1628263-61-5)
2,2-Dichloro-1-(1H-pyrrol-2-yl)ethan-1-one
- Structural Differences: Dichloro substitution at the ethanone carbon and a pyrrole ring instead of pyrrolidine.
- Crystallographic Data : Triclinic crystal system (space group P̄1) with bond critical point (BCP) electron density ρ = 2.34 eÅ⁻³ for the C=O bond, indicating strong polarization .
- Reactivity: The dichloro group enhances electrophilicity, making it more reactive toward nucleophiles than the mono-chloro analog .
2-Chloro-1-(3-(hydroxymethyl)-4-phenylpyrrolidin-1-yl)ethan-1-one (CAS 2098132-06-8)
- Structural Differences : Incorporates a hydroxymethyl and phenyl group on the pyrrolidine ring.
- Applications : Likely explored in drug discovery for kinase inhibition or as a chiral building block .
Tabulated Comparison of Key Properties
| Compound Name | Substituents | Molecular Weight (g/mol) | Key Reactivity Features |
|---|---|---|---|
| Target Compound | 3,3-Difluoropyrrolidine | 195.6 (calculated) | High electrophilicity, fluorophilic effects |
| 2-Chloro-1-(3-(difluoromethoxy)phenyl)ethan-1-one | Difluoromethoxy-phenyl | 220.60 | Electron-deficient aromatic ring |
| 2-Chloro-1-(3-hydroxyazetidin-1-yl)ethan-1-one | 3-Hydroxyazetidine | 149.58 | Polar, strain-driven reactivity |
| 2,2-Dichloro-1-(1H-pyrrol-2-yl)ethan-1-one | Dichloro-ethanone, pyrrole | 178.01 | Enhanced electrophilicity, planar ring |
| 2-Chloro-1-(3-(hydroxymethyl)-4-phenylpyrrolidin-1-yl)ethan-1-one | Hydroxymethyl-phenylpyrrolidine | 253.73 | Steric hindrance, chiral centers |
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